Cas no 1780438-53-0 (4-fluoro-4-methylpentanal)

4-Fluoro-4-methylpentanal is a fluorinated aldehyde with the molecular formula C6H11FO. This compound features a fluorine substituent at the 4-position of a branched pentanal structure, enhancing its reactivity and potential utility in organic synthesis. The presence of both fluorine and an aldehyde functional group makes it a versatile intermediate for pharmaceuticals, agrochemicals, and specialty chemicals. Its structural properties may contribute to improved metabolic stability and lipophilicity in derivative compounds. The compound is typically handled under controlled conditions due to its reactive aldehyde group. Suitable for use in nucleophilic additions, reductions, and other transformations, it serves as a valuable building block in synthetic chemistry.
4-fluoro-4-methylpentanal structure
4-fluoro-4-methylpentanal structure
Product name:4-fluoro-4-methylpentanal
CAS No:1780438-53-0
MF:C6H11FO
Molecular Weight:118.149345636368
CID:6387839
PubChem ID:84762106

4-fluoro-4-methylpentanal 化学的及び物理的性質

名前と識別子

    • 4-fluoro-4-methylpentanal
    • EN300-1866231
    • 1780438-53-0
    • AKOS024194425
    • インチ: 1S/C6H11FO/c1-6(2,7)4-3-5-8/h5H,3-4H2,1-2H3
    • InChIKey: VNUXFKLZOWTEPX-UHFFFAOYSA-N
    • SMILES: FC(C)(C)CCC=O

計算された属性

  • 精确分子量: 118.079393132g/mol
  • 同位素质量: 118.079393132g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 8
  • 回転可能化学結合数: 3
  • 複雑さ: 78.6
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 17.1Ų
  • XLogP3: 1

4-fluoro-4-methylpentanal Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1866231-0.1g
4-fluoro-4-methylpentanal
1780438-53-0
0.1g
$678.0 2023-09-18
Enamine
EN300-1866231-0.5g
4-fluoro-4-methylpentanal
1780438-53-0
0.5g
$739.0 2023-09-18
Enamine
EN300-1866231-5.0g
4-fluoro-4-methylpentanal
1780438-53-0
5g
$4475.0 2023-06-01
Enamine
EN300-1866231-5g
4-fluoro-4-methylpentanal
1780438-53-0
5g
$2235.0 2023-09-18
Enamine
EN300-1866231-2.5g
4-fluoro-4-methylpentanal
1780438-53-0
2.5g
$1509.0 2023-09-18
Enamine
EN300-1866231-10.0g
4-fluoro-4-methylpentanal
1780438-53-0
10g
$6635.0 2023-06-01
Enamine
EN300-1866231-1g
4-fluoro-4-methylpentanal
1780438-53-0
1g
$770.0 2023-09-18
Enamine
EN300-1866231-0.05g
4-fluoro-4-methylpentanal
1780438-53-0
0.05g
$647.0 2023-09-18
Enamine
EN300-1866231-0.25g
4-fluoro-4-methylpentanal
1780438-53-0
0.25g
$708.0 2023-09-18
Enamine
EN300-1866231-1.0g
4-fluoro-4-methylpentanal
1780438-53-0
1g
$1543.0 2023-06-01

4-fluoro-4-methylpentanal 関連文献

4-fluoro-4-methylpentanalに関する追加情報

Comprehensive Overview of 4-fluoro-4-methylpentanal (CAS No. 1780438-53-0): Properties, Applications, and Industry Insights

4-Fluoro-4-methylpentanal (CAS No. 1780438-53-0) is a fluorinated aldehyde compound gaining attention in pharmaceutical and agrochemical research due to its unique structural properties. As a fluorinated building block, it serves as a critical intermediate in synthesizing complex molecules, particularly in drug discovery programs targeting metabolic diseases and CNS disorders. The presence of both fluoro and methyl groups enhances its reactivity profile, making it valuable for stereoselective synthesis.

Recent trends in green chemistry have spurred interest in 4-fluoro-4-methylpentanal as researchers explore sustainable fluorination methods. A 2023 study highlighted its role in catalyzed asymmetric reactions, addressing the growing demand for chiral aldehydes in API manufacturing. The compound's lipophilicity (LogP ~1.8) and hydrogen bond acceptor properties make it particularly useful in designing blood-brain barrier permeable drug candidates, a hot topic in neurodegenerative disease research.

Analytical characterization of CAS 1780438-53-0 reveals distinctive spectral features: ¹H NMR shows characteristic aldehyde proton at δ 9.5-9.7 ppm and fluorine coupling patterns (JHF ≈ 48 Hz). The carbonyl stretching frequency in IR appears at 1720-1740 cm-1, while LC-MS typically displays [M+H]+ at m/z 135.08. These properties facilitate its identification in reaction monitoring workflows, a frequent search topic among process chemists.

In material science, 4-fluoro-4-methylpentanal derivatives show promise for liquid crystal applications. Its dipole moment (≈2.7 D) and molecular anisotropy contribute to mesophase stability, aligning with industry needs for advanced display technologies. Patent analysis indicates growing IP activity around fluorinated aldehydes, with 1780438-53-0 appearing in 12+ filings since 2020 related to electronic materials and OLED intermediates.

Safety assessments of 4-fluoro-4-methylpentanal emphasize standard aldehyde handling protocols, including inert atmosphere storage (recommended ≤-20°C) and moisture-sensitive handling. The fluoroalkyl moiety enhances stability against radical degradation compared to non-fluorinated analogs, a feature increasingly valued in longer shelf-life reagents. This stability profile makes it suitable for automated synthesis platforms, addressing pharmaceutical industry demands for high-throughput screening compatible building blocks.

Emerging applications include its use in bioconjugation chemistry, where the aldehyde group enables site-specific protein modification – a technique gaining traction in ADC (antibody-drug conjugate) development. Recent publications demonstrate its utility in creating fluorinated linkers with improved metabolic stability, answering frequent queries about fluorine in biologics. The compound's balanced hydrophilicity (cLogP 1.2-1.5) also makes it valuable for PROTAC degrader design, a trending area in targeted protein degradation research.

From a regulatory perspective, 4-fluoro-4-methylpentanal currently falls under standard industrial chemical classifications in major markets. Its environmental fate data shows moderate biodegradability (OECD 301B: 35-45% in 28 days), with hydrolysis as the primary degradation pathway. These characteristics position it favorably compared to persistent polyfluorinated substances, aligning with PFAS alternatives searches – a major concern in 2024 chemical regulations.

Supply chain analytics reveal growing custom synthesis demand for 1780438-53-0, particularly from contract research organizations serving North American and Asian markets. Pricing trends (2023-24) show stability at $320-450/g for research quantities, reflecting its niche status as a specialty fluorochemical. The compound's scalability has been demonstrated in multi-gram batches using continuous flow chemistry approaches, addressing common queries about fluorinated compound scale-up challenges.

Future research directions likely include exploring enzyme-mediated transformations of 4-fluoro-4-methylpentanal, leveraging its stereocenter for biocatalytic diversification. Computational studies suggest potential in organocatalysis as a chiral auxiliary, while its metabolite profiling could inform fluorine-specific detection methods – all active areas in contemporary medicinal chemistry literature.

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